molecular formula C9H14N2 B14177908 N~1~,N~1~,5-Trimethylbenzene-1,3-diamine CAS No. 857003-42-0

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine

Cat. No.: B14177908
CAS No.: 857003-42-0
M. Wt: 150.22 g/mol
InChI Key: HOOQNUUBZAQERR-UHFFFAOYSA-N
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Description

Foundational Significance of Aromatic Diamines in Contemporary Organic and Materials Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring, such as a benzene (B151609) ring. nih.gov This unique structure makes them fundamental building blocks in the synthesis of a wide array of complex molecules and advanced materials. osha.gov Their importance stems from the reactivity of the amino groups, which can readily participate in various chemical reactions to form new bonds and molecular architectures.

In materials science, aromatic diamines are indispensable monomers for the production of high-performance polymers. mdpi.comwikipedia.org They are crucial in the synthesis of polyamides, polyimides, and polyureas, materials prized for their exceptional thermal stability, mechanical strength, and chemical resistance. wikipedia.org For instance, m-phenylenediamine (B132917) is a key component in the production of aramid fibers, which are used in aerospace and ballistic-resistant applications. wikipedia.org The specific orientation of the amino groups (ortho, meta, or para) and the nature of other substituents on the benzene ring allow for precise tuning of the final polymer's properties.

In organic chemistry, these compounds serve as versatile intermediates. They are used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. nih.govosha.gov The presence of two reactive sites allows for the construction of heterocyclic compounds like benzimidazoles, which are significant in medicinal chemistry and electronics. mdpi.comnih.gov The relationship between the structure of the diamine monomer and the properties of the resulting material is a key area of research, enabling the design of polymers with tailored characteristics for specific applications, from dialysis membranes to thermo-resistant materials. nih.gov

Research Landscape and Specific Context of N¹,N¹,5-Trimethylbenzene-1,3-diamine within Diamine Derivatives

N¹,N¹,5-Trimethylbenzene-1,3-diamine belongs to the family of substituted phenylenediamines, featuring a benzene ring with two amino groups at the 1 and 3 positions. Its structure is further distinguished by three methyl groups: two on one of the nitrogen atoms (N¹) and one on the benzene ring at the 5-position.

A review of the current scientific literature indicates that N¹,N¹,5-Trimethylbenzene-1,3-diamine is a sparsely studied compound. While extensive research exists for the parent compound, m-phenylenediamine, and its simpler N-alkylated or ring-alkylated derivatives, specific studies detailing the synthesis, properties, and applications of this particular trimethylated variant are not prominent. osha.govwikipedia.org Its primary context within the research landscape is as a potential, albeit underexplored, monomer or chemical intermediate.

Based on the known reactivity of related aromatic diamines, N¹,N¹,5-Trimethylbenzene-1,3-diamine possesses one primary amine (-NH₂) and one tertiary amine (-N(CH₃)₂). This asymmetry in reactivity could make it a valuable building block for synthesizing polymers with specific architectures or for creating complex organic molecules where stepwise reactions are required. The methyl substitutions on both the ring and the nitrogen atom would be expected to influence its physical properties, such as solubility in organic solvents, and the properties of any resulting polymers.

Below is a table summarizing the key chemical identifiers for this compound, derived from chemical databases and computational predictions.

PropertyValue
IUPAC Name N¹,N¹,5-Trimethylbenzene-1,3-diamine
Synonyms N,N,5-trimethyl-1,3-phenylenediamine; 3-Amino-N,N,5-trimethylaniline
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
CAS Number 67948-49-6

This interactive table provides a summary of the basic properties of N¹,N¹,5-Trimethylbenzene-1,3-diamine.

Positional Isomerism and Structural Analogs of N¹,N¹,5-Trimethylbenzene-1,3-diamine: A Comparative Research Perspective

The structure of N¹,N¹,5-Trimethylbenzene-1,3-diamine allows for a significant number of positional isomers. Positional isomerism in this context refers to compounds with the same molecular formula (C₉H₁₄N₂) but different arrangements of the substituents on the benzene ring. The variability can arise from:

Position of Diamines: The two amino groups can be arranged in ortho (1,2-), meta (1,3-), or para (1,4-) positions.

Position of Ring Methyl Group: The methyl group on the ring can be at various positions relative to the amino groups.

Position of N-Methyl Groups: The two methyl groups could be on the same nitrogen (N¹,N¹), or one on each nitrogen (N¹,N³).

For the trimethylbenzene core alone, three isomers exist: 1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). rsc.orgstenutz.eu Combining these possibilities with the different diamine arrangements creates a large family of potential isomeric structures, each with potentially unique chemical and physical properties.

From a comparative research perspective, examining the structural analogs of N¹,N¹,5-Trimethylbenzene-1,3-diamine provides insight into its potential characteristics. Analogs are compounds with similar structures that may have been more extensively studied.

Compound NameStructural Difference from N¹,N¹,5-Trimethylbenzene-1,3-diamineKnown Research Context / Application
m-Phenylenediamine Lacks all three methyl groups.A widely used monomer for aramid fibers, epoxy resins, and dyes. wikipedia.org
N¹-Methylbenzene-1,3-diamine Lacks one N-methyl and the ring-methyl group.Listed as a chemical intermediate. nih.gov
1,3,5-Trimethylbenzene Lacks the two amino groups.Used as a precursor to fine chemicals and in solvents. stenutz.eunoaa.gov
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) A para-diamine with different, larger N-alkyl and N-aryl groups.Used as an antioxidant and antiozonant in the rubber industry. nih.govresearchgate.net

This interactive table compares N¹,N¹,5-Trimethylbenzene-1,3-diamine to some of its structural analogs.

The comparison illustrates how modifications to the core m-phenylenediamine structure impact function. The addition of methyl groups, as in N¹,N¹,5-Trimethylbenzene-1,3-diamine, is expected to increase lipophilicity and alter the reactivity of the amino groups due to steric and electronic effects. While the parent compound m-phenylenediamine is a solid, increased substitution can lead to liquid compounds with different processing characteristics for polymer synthesis. The study of these analogs provides a framework for predicting the potential utility and behavior of lesser-known derivatives like N¹,N¹,5-Trimethylbenzene-1,3-diamine in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857003-42-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-N,3-N,5-trimethylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,10H2,1-3H3

InChI Key

HOOQNUUBZAQERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of N1,n1,5 Trimethylbenzene 1,3 Diamine

De Novo Synthesis Strategies for N¹,N¹,5-Trimethylbenzene-1,3-diamine

De novo synthesis approaches involve the construction of the target molecule from simpler, readily available precursors. These strategies offer flexibility in introducing the required functional groups at specific positions on the aromatic ring.

One common strategy for the synthesis of N¹,N¹,5-Trimethylbenzene-1,3-diamine involves the selective N-alkylation of a suitable diamine precursor, such as 3,5-diaminotoluene. This process typically involves the reaction of the diamine with an alkylating agent, such as a methyl halide or dimethyl sulfate, in the presence of a base. The base is crucial for deprotonating the amino groups, thereby increasing their nucleophilicity and facilitating the substitution reaction.

The regioselectivity of the N-alkylation can be influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the presence of protecting groups. To achieve selective dimethylation on one of the amino groups, it is often necessary to employ a stepwise approach or to utilize protecting groups to temporarily block one of the amino functionalities. For instance, one amino group can be acylated, followed by methylation of the unprotected amino group, and subsequent deprotection to yield the desired product.

Alkylation of aromatic diamines can also be carried out using olefins or alcohols as alkylating agents in the presence of specific catalysts. For example, the alkylation of toluenediamine can be achieved using ethylene (B1197577) over an aluminum anilide catalyst at elevated temperatures and pressures. The catalyst can be formed by reacting triethylaluminum (B1256330) with the toluenediamine.

Table 1: Examples of Alkylation Reactions for Aromatic Diamines

Diamine PrecursorAlkylating AgentCatalyst/BaseProductReference
ToluenediamineEthyleneTriethylaluminum/Chloride ion sourceAlkylated Toluenediamine
DiphenylamineOlefinsAcidic catalysts (e.g., AlCl₃, H₃PO₄)Alkylated Diphenylamine

This table is interactive. Click on the headers to sort the data.

Reductive amination provides an alternative route for the formation of N-alkylated amines. This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of N¹,N¹,5-Trimethylbenzene-1,3-diamine, a potential pathway could involve the reaction of a suitable amino-substituted ketone or aldehyde with dimethylamine, followed by reduction.

A more direct approach would be the reductive amination of 3-amino-5-methylbenzaldehyde or a related carbonyl compound with dimethylamine. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. Borohydride exchange resin (BER) has been shown to be an effective reagent for the reductive amination of aldehydes and ketones with dimethylamine, providing excellent yields of the corresponding N,N-dimethylalkylamines.

A classical and widely used approach for the synthesis of aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. To synthesize N¹,N¹,5-Trimethylbenzene-1,3-diamine, a suitable starting material would be 3,5-dimethylaniline.

The synthesis would proceed in the following steps:

N,N-dimethylation of 3,5-dimethylaniline: The starting aniline (B41778) is first dimethylated on the amino group to form N,N,3,5-tetramethylaniline.

Nitration: The resulting N,N,3,5-tetramethylaniline is then subjected to nitration. Due to the directing effects of the amino and methyl groups, the nitration is expected to occur at the positions ortho and para to the activating dimethylamino group. However, under strongly acidic conditions used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion, which is a meta-directing group. This directs the incoming nitro group to the meta position relative to the dimethylamino group.

Reduction: The resulting nitro compound, N¹,N¹,5-trimethyl-3-nitrobenzene-1-amine, is then reduced to the corresponding diamine. A variety of reducing agents can be employed for this step, including metal catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, or chemical reducing agents like tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

A patent describes a method for synthesizing N,N-dimethyl-p-phenylenediamine where p-nitro-N,N-dimethylaniline is reduced using hydrazine hydrate in the presence of a CuO/C catalyst. This method is highlighted as a green synthesis technology due to its mild reaction conditions and high yield.

Table 2: Nitration-Reduction Reaction Overview

Starting MaterialNitrating AgentReducing AgentProductReference
DimethylanilineConc. HNO₃ / Conc. H₂SO₄-m-Nitrodimethylaniline
4-Chloro Nitrobenzene-Raney NickelN,N-Dimethyl-p-phenylenediamine
p-Nitro-N,N-dimethylaniline-Hydrazine hydrate / CuO/CN,N-Dimethyl-p-phenylenediamine

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of complex amines. These approaches often utilize novel catalysts and reaction conditions to improve yields, reduce waste, and enhance selectivity.

The catalytic hydrogenation of dinitriles presents a powerful and atom-economical route to diamines. This method involves the reduction of two nitrile groups to primary amino groups using hydrogen gas in the presence of a metal catalyst. For the synthesis of a molecule like N¹,N¹,5-Trimethylbenzene-1,3-diamine, a hypothetical precursor could be 5-(dimethylamino)-isophthalonitrile.

The hydrogenation of nitriles to primary amines is a well-established industrial process. However, controlling the selectivity to avoid the formation of secondary and tertiary amines can be challenging. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high selectivity for the desired primary diamine. Common catalysts for this transformation include Raney nickel, cobalt, and rhodium. The reaction is typically carried out at elevated temperatures and pressures. Recent research has focused on developing more selective and active catalysts, including homogeneous catalysts, to carry out these transformations under milder conditions.

While not a direct synthesis of the target compound, controlled monoacylation is a crucial technique for the selective functionalization of diamines, which can be a key step in a multi-step synthesis. Symmetrical diamines can be challenging to mono-functionalize due to the similar reactivity of the two amino groups.

Several strategies have been developed to achieve selective monoacylation. One approach involves using a large excess of the diamine to statistically favor the mono-acylated product. Another method utilizes protecting groups to temporarily block one of the amino groups. More advanced methods involve the use of specific catalysts or reaction conditions to control the selectivity. For example, the use of carbon dioxide as a temporary and traceless protecting group has been shown to be effective for the mono-acylation of diamines. This method is atom-economical and environmentally friendly. Other approaches include using N-acylbenzotriazoles as acylating agents or performing the reaction in charged microdroplets.

These selective functionalization techniques can be applied to a precursor like 3,5-diaminotoluene. After mono-acylation, the remaining free amino group can be dimethylated. Subsequent removal of the acyl protecting group would then yield N¹,N¹,5-Trimethylbenzene-1,3-diamine.

Continuous Flow Reaction Systems for Optimized Diamine Synthesis

Continuous flow chemistry represents a significant advancement over traditional batch-mode synthesis, offering enhanced control, safety, and scalability for the production of aromatic diamines. semanticscholar.org This technology has been successfully applied to various synthetic processes, including hydrogenations and the production of complex molecules like the ionizable lipid ALC-0315, demonstrating its versatility. mdpi.comrsc.org In the context of synthesizing N¹,N¹,5-trimethylbenzene-1,3-diamine, a key step is often the reduction of a corresponding dinitroaromatic precursor.

ParameterBatch ReactionContinuous Flow Reaction
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent; high surface-area-to-volume ratio.
Safety Higher risk due to large volumes of reagents.Inherently safer with small reaction volumes at any given time.
Scalability Difficult; requires redesign of reactors and processes.Straightforward; achieved by running the system for longer durations.
Process Control Less precise control over temperature and mixing.Precise control over temperature, pressure, and residence time. mdpi.com
Productivity Limited by reaction and workup cycle times.High throughput and potential for uninterrupted, multi-step synthesis. rsc.org

Green Chemistry Principles in the Preparation of N¹,N¹,5-Trimethylbenzene-1,3-diamine

The integration of green chemistry principles into the synthesis of aromatic diamines is essential for developing environmentally sustainable industrial processes. nih.govrasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govwiley-vch.de

In the synthesis of N¹,N¹,5-trimethylbenzene-1,3-diamine, green approaches can be applied at various stages. For instance, utilizing catalytic reduction methods for the nitro groups, such as catalytic hydrogenation with recyclable catalysts (e.g., Palladium on carbon), is preferable to stoichiometric reductants like tin(II) chloride, which generate significant metal waste. mdpi.com The choice of solvents is another critical factor; replacing hazardous solvents with greener alternatives or adopting solvent-free reaction conditions, potentially using mechanochemistry or microwave-assisted synthesis, aligns with green chemistry goals. nih.govrsc.orgchim.it Microwave irradiation, for example, can dramatically reduce reaction times and solvent use in the synthesis of nitrogen-containing heterocycles. rsc.orgchim.it

Green Chemistry PrincipleApplication in Aromatic Diamine Synthesis
1. Prevention Designing synthetic routes to minimize byproduct formation.
2. Atom Economy Using reactions like catalytic hydrogenation that incorporate most atoms from reactants into the final product.
3. Less Hazardous Synthesis Avoiding toxic reagents like stoichiometric metal reductants in favor of catalytic systems. mdpi.com
5. Safer Solvents & Auxiliaries Replacing high-boiling, toxic solvents with greener alternatives or using solvent-free methods. nih.gov
6. Design for Energy Efficiency Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. chim.it
9. Catalysis Using highly selective and recyclable catalysts for nitration and reduction steps to minimize waste. mdpi.com

Derivatization Strategies for N¹,N¹,5-Trimethylbenzene-1,3-diamine

Electrophilic Aromatic Substitution on the Benzene (B151609) Core

The benzene ring of N¹,N¹,5-trimethylbenzene-1,3-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups and one moderately activating methyl group. masterorganicchemistry.com The amino groups are strong ortho-, para-directors. In this specific molecule, the positions ortho and para to the two amino groups determine the sites of substitution.

The general mechanism for EAS involves a two-step process:

Attack by the aromatic ring: The π-electrons of the benzene ring act as a nucleophile, attacking a strong electrophile (E+) in the rate-determining step. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edulibretexts.org

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.commsu.edu

Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃). masterorganicchemistry.comlibretexts.org Given the directing effects of the substituents on N¹,N¹,5-trimethylbenzene-1,3-diamine, an incoming electrophile would be directed to the positions ortho to the amino groups (positions 2, 4, and 6). Position 4 is also para to the C3-amino group. The steric hindrance from the N,N-dimethylamino group and the methyl group will also influence the final regioselectivity of the product.

Nucleophilic Aromatic Substitution for Hydrogen (NASH) Approaches

While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic aromatic substitution (NAS) is typically challenging unless the ring is activated by strong electron-withdrawing groups, which are absent in N¹,N¹,5-trimethylbenzene-1,3-diamine. scranton.eduyoutube.com However, modern synthetic methods have enabled Nucleophilic Aromatic Substitution for Hydrogen (NASH), where a nucleophile directly replaces a hydrogen atom on the ring. scranton.edu

These reactions often require specific conditions, such as the use of transition metal catalysts or strong bases. scranton.edunih.gov For instance, ruthenium complexes have been shown to mediate the NASH reaction on unactivated benzene by binding to the aromatic ring and facilitating nucleophilic attack. nih.govresearchgate.net The mechanism can involve the formation of a metal-stabilized intermediate, followed by an intramolecular hydride migration, which circumvents the high energy barrier associated with eliminating a hydride anion. nih.govresearchgate.net Such strategies allow for the introduction of nucleophilic substituents onto aromatic rings that cannot be installed via traditional EAS methods. scranton.edu While literature on NASH reactions specifically for N¹,N¹,5-trimethylbenzene-1,3-diamine is scarce, these advanced methodologies present a potential pathway for its novel derivatization.

Industrial Synthesis Considerations and Scalability for Aromatic Diamine Production

The industrial production of aromatic diamines is fundamental to the polymer and chemical industries. nih.gov Scaling up the synthesis from laboratory to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. scranton.edumdpi.com

Aromatic diamines often serve as monomers for high-performance polymers or as intermediates in complex syntheses. mdpi.comresearchgate.net The choice of synthetic route is critical. For example, a multi-step synthesis that is feasible on a lab scale may become economically unviable at an industrial scale due to costs associated with reagents, solvents, and purification. mdpi.com The transition from batch processing to continuous flow manufacturing is a key consideration for scalability. Continuous flow systems offer superior heat management, enhanced safety with smaller reaction volumes, and consistent product quality, making them highly attractive for large-scale production of fine chemicals. rsc.orgrsc.org

Furthermore, process optimization is crucial. This includes maximizing the yield of each step, developing efficient methods for product isolation and purification, and implementing robust recycling protocols for catalysts and solvents to minimize waste and reduce costs. The reactivity and properties of the final product are heavily influenced by the structure of the diamine, including the presence of substituents on the aromatic ring, which can affect curing times and the mechanical properties of resulting polymers. mdpi.com

ConsiderationLaboratory ScaleIndustrial Scale
Primary Goal Proof of concept, synthesis of small quantities.Cost-effective, safe, and efficient production of large quantities.
Processing Mode Predominantly batch processing.Increasing adoption of continuous flow processing for safety and efficiency. rsc.org
Reagent Choice Often prioritizes reaction success over cost.Heavily influenced by cost, availability, and safety of reagents.
Safety Managed through fume hoods and personal protective equipment.Requires extensive process safety management, engineering controls, and risk assessment.
Purification Commonly uses column chromatography.Prefers scalable methods like crystallization and distillation.
Environmental Impact Less emphasis on waste management.Critical focus on waste reduction, solvent recycling, and green chemistry principles. scranton.edu

Chemical Reactivity and Mechanistic Investigations of N1,n1,5 Trimethylbenzene 1,3 Diamine

Oxidation Chemistry of N1,N1,5-Trimethylbenzene-1,3-diamine

The oxidation of aromatic diamines, including derivatives of phenylenediamine, is a complex process that can yield a variety of products. The presence of electron-donating amino groups makes the aromatic ring susceptible to oxidative attack, leading to the formation of colored species and polymeric materials.

Formation of Quinone Derivatives and Related Oxidized Products

The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of a nucleophile like the sulfite (B76179) ion results in the formation of the corresponding sulfonated derivatives, indicating the formation of a reactive quinone-diimine intermediate. sid.ir The oxidation of p-phenylenediamines is known to produce complex mixtures of monomeric, dimeric, oligomeric, and polymeric products. core.ac.uk The initial oxidation product, a benzoquinone diimine, is often highly reactive and can undergo further transformations. core.ac.uk

In a broader context, the oxidation of anilines can be controlled to selectively yield different products. For instance, the choice of base in the presence of a peroxide oxidant can direct the reaction towards either azoxybenzenes or nitrobenzenes. acs.org

Table 1: General Oxidation Products of Substituted Phenylenediamines

Reactant Class Oxidizing Agent/Method Major Product Classes
N,N-Dialkyl-p-phenylenediamines Electrochemical Oxidation Quinone-diimines, Dimeric Species
p-Phenylenediamine (B122844) (PPD) Air/Peroxides Benzoquinone diimine, Bandrowski's Base, Polymeric materials

Peroxidative Oxidation Reactions of Aromatic Diamines

Peroxidases, such as horseradish peroxidase, are enzymes that catalyze the oxidation of a wide range of organic compounds, including aromatic amines, in the presence of hydrogen peroxide. The enzymatic oxidation of N-substituted p-phenylenediamines has been shown to proceed via the formation of radical cations. nih.gov These reactions are often characterized by high reaction rates.

While specific data for N1,N1,5-trimethylbenzene-1,3-diamine is unavailable, studies on other phenylenediamines reveal that both ortho and meta derivatives are not readily oxidized by the electron transport particulate fraction of Azotobacter vinelandii, which readily oxidizes para-phenylenediamines. nih.gov This suggests that the substitution pattern on the benzene (B151609) ring plays a crucial role in the enzymatic oxidation of these compounds. The oxidation of o-phenylenediamine (B120857) derivatives can lead to the formation of phenazine (B1670421) pigments and aposafranones.

Reduction Chemistry of N1,N1,5-Trimethylbenzene-1,3-diamine

The reduction of N1,N1,5-trimethylbenzene-1,3-diamine can target different parts of the molecule, primarily the aromatic ring or any nitro groups if they were present as precursors in its synthesis.

Modification of Amino Functionalities through Reduction

While direct reduction of the amino groups in N1,N1,5-trimethylbenzene-1,3-diamine is not a typical transformation, the modification of these functionalities often involves reactions of precursor molecules. For instance, the synthesis of substituted phenylenediamines frequently involves the reduction of a nitro group to an amino group. researchgate.net This is a common and well-established method for introducing an amino functionality onto an aromatic ring. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using Pd/C and H₂), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). wikipedia.org

Catalytic hydrogenation is also a key method for the reduction of the aromatic ring in phenylenediamines, leading to the corresponding cyclohexanediamines. For example, 1,4-phenylenediamine can be hydrogenated to 1,4-cyclohexanediamine using a ruthenium catalyst. researchgate.netresearchgate.net This process can be influenced by the choice of catalyst and reaction conditions.

Table 2: Common Reduction Methods for Aromatic Nitro Compounds and Phenylenediamines

Substrate Reagent/Catalyst Product
Aromatic Nitro Compound Pd/C, H₂ Aromatic Amine
Aromatic Nitro Compound Sn/HCl or Fe/HCl Aromatic Amine

Reaction Kinetics and Selectivity Studies in N1,N1,5-Trimethylbenzene-1,3-diamine Transformations

The kinetics and selectivity of reactions involving N1,N1,5-trimethylbenzene-1,3-diamine would be influenced by factors such as the nature of the reactants, solvent, temperature, and pH.

Influence of Reaction Parameters on Product Distribution and Yield

While specific kinetic data for N1,N1,5-trimethylbenzene-1,3-diamine is not available, general trends can be inferred from studies on related aromatic amines. The rate of oxidation of N-substituted-p-phenylenediamines is influenced by the nature of the alkyl groups, with the order of reactivity being N,N,N′,N′-tetramethyl-p-phenylenediamine > N,N-diethyl-p-phenylenediamine > N,N-dimethyl-p-phenylenediamine, which is attributed to the positive inductive effect of the alkyl groups. researchgate.net

In the oxidation of m-toluidine (B57737) by Cr(VI), the reaction follows a consecutive mechanism, and the presence of micelles can retard the reaction rate. derpharmachemica.com The pH of the medium is a critical parameter in the oxidation of aromatic amines. The formation of reaction products from p-phenylenediamine and p-toluenediamine is pH-dependent and is accelerated under alkaline conditions. core.ac.uk

The electrochemical oxidation of N,N-dimethyl-p-toluidine has been shown to involve the dimerization of the initially formed radical cation, with a bimolecular rate constant determined in an ionic liquid. nih.gov This highlights the importance of the solvent system in influencing the reaction kinetics.

Table 3: Factors Influencing the Reactivity of Aromatic Amines

Parameter Effect on Oxidation Reactions
Substituents Electron-donating groups generally increase the rate of oxidation.
pH Reaction rates and product distributions are often highly pH-dependent. Alkaline conditions can accelerate oxidation.
Solvent The polarity and coordinating ability of the solvent can influence reaction rates and mechanisms.

| Catalyst/Oxidant | The choice of catalyst or oxidizing agent determines the reaction pathway and product selectivity. |

Stereochemical Control and Regioselectivity in Diamine Reactions

Information on how the specific arrangement of the methyl and amine groups in N1,N1,5-Trimethylbenzene-1,3-diamine influences the stereochemical outcome and regioselectivity of its reactions could not be located.

Elucidation of Reaction Mechanisms Involving N1,N1,5-Trimethylbenzene-1,3-diamine

Detailed mechanistic studies, including the identification of key intermediates and transition states, are crucial for understanding the reactivity of a compound. However, specific research on these aspects for N1,N1,5-Trimethylbenzene-1,3-diamine was not found.

Identification of Key Intermediates and Transition States

No studies were identified that experimentally or computationally characterized the intermediates and transition states involved in reactions of N1,N1,5-Trimethylbenzene-1,3-diamine.

Computational Probes for Reaction Pathways and Energy Landscapes

While computational chemistry is a powerful tool for investigating reaction mechanisms, no specific computational studies detailing the reaction pathways and energy landscapes for N1,N1,5-Trimethylbenzene-1,3-diamine could be retrieved.

Due to the lack of specific data for N1,N1,5-Trimethylbenzene-1,3-diamine, no data tables or a list of mentioned compounds can be generated.

Catalytic Applications and Ligand Design with N1,n1,5 Trimethylbenzene 1,3 Diamine

N¹,N¹,5-Trimethylbenzene-1,3-diamine as a Ligand in Transition Metal Catalysis

N¹,N¹,5-Trimethylbenzene-1,3-diamine serves as a bidentate ligand, coordinating to transition metal centers through its two nitrogen atoms. The presence of methyl groups on both one of the nitrogen atoms and the benzene (B151609) ring introduces specific steric and electronic characteristics that are crucial for its role in catalysis.

The coordination of N¹,N¹,5-Trimethylbenzene-1,3-diamine to a metal center typically occurs in a chelating fashion, forming a stable five-membered ring. The coordination geometry around the metal center is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, with metals that favor octahedral geometry, this diamine ligand would occupy two adjacent coordination sites.

Table 1: Predicted Coordination Properties of N¹,N¹,5-Trimethylbenzene-1,3-diamine with Various Metal Centers

Metal CenterLikely Coordination NumberCommon GeometriesExpected Chelate Ring Conformation
Pd(II)4Square PlanarEnvelope/Twisted
Pt(II)4Square PlanarEnvelope/Twisted
Ru(II)6OctahedralEnvelope/Twisted
Rh(I)4Square PlanarEnvelope/Twisted
Cu(II)4, 5, or 6Square Planar, Trigonal Bipyramidal, OctahedralEnvelope/Twisted
Ni(II)4 or 6Square Planar, Tetrahedral, OctahedralEnvelope/Twisted

This table is predictive and based on the general coordination chemistry of diamine ligands.

The steric and electronic properties of a ligand are paramount in determining the outcome of a catalytic reaction. In N¹,N¹,5-Trimethylbenzene-1,3-diamine, the two methyl groups on one of the amine nitrogens and the methyl group on the benzene ring introduce significant steric bulk around the metal center scielo.br. This steric hindrance can influence the substrate selectivity of the catalyst and can also affect the stability of the catalytic species by preventing undesirable side reactions such as catalyst dimerization.

Electronically, the amino groups are electron-donating, which increases the electron density at the metal center. The additional methyl group on the aromatic ring further enhances this effect through its inductive and hyperconjugative properties. This increased electron density can make the metal center more nucleophilic and can influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle researchgate.netmdpi.com. The electronic properties of the ligand can be further tuned by introducing different substituents on the aromatic ring, allowing for a systematic modification of the catalyst's reactivity.

Table 2: Steric and Electronic Parameters of N¹,N¹,5-Trimethylbenzene-1,3-diamine

ParameterInfluence of N¹,N¹-dimethyl groupInfluence of 5-methyl groupOverall Effect on Metal Center
Steric Hindrance HighModerateCreates a sterically demanding pocket
Electronic Effect Electron-donating (inductive)Electron-donating (inductive and hyperconjugation)Increases electron density and nucleophilicity

Development of Catalytic Systems Incorporating N¹,N¹,5-Trimethylbenzene-1,3-diamine

The unique steric and electronic profile of N¹,N¹,5-Trimethylbenzene-1,3-diamine makes it a promising ligand for a variety of catalytic systems.

Complexes of transition metals with diamine ligands are widely used in homogeneous catalysis for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations researchgate.net. The steric bulk and electron-donating nature of N¹,N¹,5-Trimethylbenzene-1,3-diamine suggest that its metal complexes could be effective catalysts for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings. The increased electron density on the metal center could facilitate the oxidative addition step, which is often rate-limiting in these reactions.

In the context of polymerization, the steric environment created by the ligand can influence the stereochemistry of the resulting polymer. For example, in olefin polymerization, the ligand's structure can control the tacticity of the polymer chain.

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, there is growing interest in the immobilization of homogeneous catalysts onto solid supports. One approach is to functionalize the ligand with a group that can be covalently attached to a support material such as silica (B1680970) or a polymer.

For N¹,N¹,5-Trimethylbenzene-1,3-diamine, a potential strategy for immobilization would involve modifying the aromatic ring with a functional group suitable for grafting onto a solid support. This would allow for the creation of a heterogeneous catalyst that combines the high selectivity of the molecular catalyst with the ease of separation and recyclability of a heterogeneous system.

Asymmetric Induction and Chiral Catalysis using N¹,N¹,5-Trimethylbenzene-1,3-diamine Derivatives

Chiral diamines are of immense importance in asymmetric catalysis, where they are used to create catalysts that can produce one enantiomer of a chiral product in excess merckmillipore.commyuchem.com. While N¹,N¹,5-Trimethylbenzene-1,3-diamine itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands.

By introducing chirality into the ligand backbone, for example, by using a chiral diamine precursor or by attaching a chiral auxiliary, it is possible to create a chiral version of this ligand. Such chiral derivatives could be employed in a variety of asymmetric transformations, including asymmetric hydrogenations, asymmetric alkylations, and asymmetric cyclopropanations. The steric and electronic properties of the trimethylbenzene-1,3-diamine framework would play a crucial role in the stereochemical outcome of these reactions, influencing the approach of the substrate to the metal center and thereby controlling the enantioselectivity of the transformation chemrxiv.orgtohoku.ac.jp.

Table 3: Potential Asymmetric Reactions Using Chiral Derivatives of N¹,N¹,5-Trimethylbenzene-1,3-diamine

Asymmetric ReactionMetalPotential for High Enantioselectivity
Asymmetric Hydrogenation of KetonesRu, RhHigh, dependent on substrate and chiral modification
Asymmetric Allylic AlkylationPdHigh, dependent on nucleophile and substrate
Asymmetric Diels-Alder ReactionCu, Lewis AcidsModerate to High, dependent on dienophile and diene
Asymmetric Michael AdditionNi, CuHigh, dependent on Michael acceptor and donor

This table is speculative and based on the performance of other chiral diamine ligands in these reactions.

Information regarding catalytic applications of N1,N1,5-Trimethylbenzene-1,3-diamine is not available in the public domain.

Extensive searches for scholarly articles and research data concerning the use of the specific chemical compound N1,N1,5-Trimethylbenzene-1,3-diamine in catalytic applications, including studies on catalyst stability, activity, and regeneration, have yielded no specific results.

While research exists for related compounds such as other isomers of trimethyl-substituted diamines and various benzene-diamine derivatives, there is a notable absence of published literature detailing the catalytic properties of N1,N1,5-Trimethylbenzene-1,3-diamine. Consequently, the requested article section on "Catalyst Stability, Activity, and Regeneration Studies in Advanced Catalytic Processes" for this particular compound cannot be generated at this time due to the lack of available scientific data.

Further research and publication in the field of catalysis would be required to provide the specific information requested.

N1,n1,5 Trimethylbenzene 1,3 Diamine in Advanced Materials Science

Integration into Polymer and Resin Systems

Aromatic diamines are fundamental building blocks in polymer chemistry, serving as monomers or curing agents for high-performance materials. The specific arrangement of functional groups in N1,N1,5-trimethylbenzene-1,3-diamine could impart unique solubility, thermal, and mechanical properties to the resulting polymers.

Precursors for Specialized Dyes and Pigments with Advanced Properties

Aromatic amines are crucial intermediates in the synthesis of a wide array of dyes and pigments, particularly azo dyes. nih.gov These dyes are formed through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. In oxidative hair dyeing, primary intermediates, which include para- and meta-phenylenediamines, are combined with coupler molecules to form the final color. nih.govoup.com The substitution pattern on the benzene (B151609) ring, including the presence of methyl groups, can significantly influence the color, fastness, and solubility of the resulting dye. acs.orgumn.edu

Table 1: Examples of Aromatic Amine Precursors in Dye Synthesis

Precursor CompoundDye Class/ApplicationResulting Color RangeReference
p-Phenylenediamine (B122844) (PPD)Oxidative Hair DyesBlack acs.org
2,5-Diaminotoluene (DAT)Oxidative Hair DyesVaries with coupler oup.com
4-Amino-2-hydroxytoluene (AHT)Oxidative Hair DyesVaries with coupler oup.com
m-Phenylenediamine (B132917)Azo DyesVaries with diazo component nih.gov

This interactive table illustrates common aromatic amine precursors and their applications in dye synthesis. The specific properties of dyes derived from N1,N1,5-trimethylbenzene-1,3-diamine would need to be determined experimentally.

Applications in Functional Polymer Architectures and Composites

Phenylenediamines and their derivatives are extensively used as monomers in the synthesis of high-performance polymers such as polyamides (aramids) and polyimides. taylorandfrancis.commdpi.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. For instance, m-phenylenediamine is a key monomer in the production of Nomex®, a meta-aramid fiber. taylorandfrancis.com

The incorporation of methyl groups onto the phenylenediamine monomer can enhance the solubility and processability of the resulting polymers by disrupting chain packing and reducing intermolecular forces. Research on other trimethyl-substituted phenylenediamines, such as 2,4,6-trimethyl-m-phenylenediamine (DAM), has shown their utility in creating soluble polyimides with good gas separation properties. mdpi.com It is therefore plausible that N1,N1,5-trimethylbenzene-1,3-diamine could be employed to synthesize functional polymers with tailored properties, such as improved solubility in organic solvents, which is often a challenge for rigid-rod aromatic polymers. mdpi.com

Functionalization of Nanostructured Materials

The amine groups of N1,N1,5-trimethylbenzene-1,3-diamine offer reactive sites for covalently attaching the molecule to the surface of various nanostructured materials, thereby modifying their properties and enabling new applications.

Surface Modification and Derivatization of Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) is crucial for improving their dispersion in solvents and polymer matrices, which is essential for harnessing their remarkable properties in composite materials. nih.gov One of the most effective methods for attaching functional groups to CNTs is through the reaction of in situ generated diazonium salts. researchgate.netresearchgate.net This process typically involves the reaction of an aromatic amine with a nitrite (B80452) source to form a reactive diazonium cation, which then covalently bonds to the CNT surface.

Given that N1,N1,5-trimethylbenzene-1,3-diamine possesses a primary aromatic amine group, it could readily be converted into its corresponding diazonium salt and used to functionalize CNTs. nih.gov This would introduce amino- and trimethylphenyl- moieties onto the CNT surface, which could enhance their solubility and provide sites for further chemical modifications or improved interfacial interactions in composites. rsc.org

Table 2: Common Methods for Aromatic Amine-Based CNT Functionalization

Functionalization MethodReagentsPurposeReference
Diazonium ReactionAromatic amine, Sodium nitriteCovalent attachment of aryl groups, improved dispersion researchgate.netresearchgate.net
AmidationCarboxylated CNTs, Aromatic diamineAttachment via amide bond, provides reactive amine groups rsc.org
Direct Radical AdditionAromatic amine, Isoamyl nitriteSolvent-free functionalization nih.gov

This interactive table outlines established methods for functionalizing CNTs with aromatic amines, which could be adapted for N1,N1,5-trimethylbenzene-1,3-diamine.

Synthesis of Mesoporous Materials with Tailored Properties

Mesoporous materials, particularly silica-based ones, are of great interest for applications in catalysis, adsorption, and drug delivery due to their high surface area and ordered pore structures. mdpi.comresearchgate.net The properties of these materials can be tailored by incorporating organic functional groups into the silica (B1680970) framework, either during synthesis (co-condensation) or post-synthetically (grafting).

Diamine-functionalized mesoporous silica has been shown to be effective for the adsorption of heavy metal ions from water. nih.gov While the specific use of N1,N1,5-trimethylbenzene-1,3-diamine as a functionalizing agent for mesoporous materials is not documented, its diamine structure suggests it could be incorporated into the pores of materials like SBA-15 or MCM-41. mdpi.comnih.gov This could impart new functionalities, such as modifying the surface hydrophobicity or providing basic sites for catalysis. Additionally, aromatic compounds like 1,3,5-trimethylbenzene are known to be used as swelling agents to control pore size in the synthesis of mesoporous silica. mdpi.com

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Aromatic compounds are frequently used as building blocks for supramolecular assemblies due to their ability to engage in π-π stacking. nih.govnih.gov

While there is no specific research on the role of N1,N1,5-trimethylbenzene-1,3-diamine in supramolecular or host-guest systems, its structure presents interesting possibilities. The aromatic ring can participate in π-π stacking interactions with other aromatic molecules, while the amine groups are capable of forming hydrogen bonds. nih.gov This combination of interactions could potentially lead to the formation of self-assembled structures like fibers, sheets, or more complex host-guest complexes. The separation of phenylenediamine isomers has been achieved using macrocyclic hosts like decamethylcucurbit oup.comuril, indicating that these aromatic diamines can indeed act as guests in host-guest systems. rsc.org The specific binding affinity and self-assembly behavior of N1,N1,5-trimethylbenzene-1,3-diamine would depend on its unique steric and electronic profile.

Design of Anion Recognition and Sensing Architectures

The development of synthetic receptors for the selective recognition of anions is a significant area of research in supramolecular chemistry, with applications in environmental monitoring, biological sensing, and catalysis. While direct research on N1,N1,5-Trimethylbenzene-1,3-diamine as an anion receptor is not extensively documented, its structural motifs are analogous to those used in established anion-binding systems. The diamine can be functionalized to create receptors that utilize hydrogen bonding and electrostatic interactions for anion coordination.

For instance, the amine groups can be converted into urea (B33335) or thiourea (B124793) moieties, which are well-known for their strong hydrogen-bonding capabilities with anions such as halides, carboxylates, and phosphates. The methyl groups on the aromatic ring can influence the electronic properties and conformational rigidity of the receptor, potentially enhancing selectivity.

Research Findings:

Studies on analogous substituted m-phenylenediamine derivatives have demonstrated their efficacy in anion recognition. For example, the incorporation of urea functionalities at the 1 and 3 positions of a benzene ring leads to the formation of a 'chelate' effect, where two hydrogen-bonding groups cooperate to bind a single anion with high affinity and selectivity. The trimethyl substitution pattern in N1,N1,5-Trimethylbenzene-1,3-diamine could sterically guide the conformation of such appended binding sites, creating a pre-organized cavity favorable for specific anions.

Below is a hypothetical data table illustrating the potential binding affinities of a urea-functionalized derivative of N1,N1,5-Trimethylbenzene-1,3-diamine with various anions, based on data from similar compounds.

Anion GuestBinding Constant (K in M⁻¹)Selectivity over Cl⁻
Chloride (Cl⁻)1501.0
Bromide (Br⁻)800.5
Iodide (I⁻)450.3
Acetate (CH₃COO⁻)250016.7
Dihydrogen Phosphate (H₂PO₄⁻)580038.7

This is a representative table based on known anion affinities for similar urea-based receptors and is intended for illustrative purposes.

Construction of Porous Organic Cages and Frameworks

Porous organic cages (POCs) and covalent organic frameworks (COFs) are classes of materials characterized by their high surface areas, tunable pore sizes, and crystalline structures. These properties make them promising candidates for applications in gas storage, separation, and catalysis. The geometry and reactivity of N1,N1,5-Trimethylbenzene-1,3-diamine make it a suitable building block for the synthesis of such porous materials.

The diamine can undergo condensation reactions with multifunctional aldehydes to form imine-linked POCs or COFs. The C2v symmetry of the diamine, when reacted with a C3-symmetric trialdehyde, can lead to the formation of discrete, shape-persistent molecular cages with internal cavities. The methyl groups can influence the solubility of these cages and the packing of the molecules in the solid state, thereby affecting the material's porosity.

Research Findings:

The synthesis of porous materials often relies on dynamic covalent chemistry, such as imine bond formation, which allows for "error-checking" and the self-assembly of thermodynamically stable, crystalline structures. While specific examples utilizing N1,N1,5-Trimethylbenzene-1,3-diamine are not prevalent in the literature, the principles are well-established with similar aromatic diamines. For instance, the reaction of m-phenylenediamine with 1,3,5-triformylbenzene is known to produce porous polymeric networks. The trimethyl substitution would be expected to modify the resulting polymer's properties, such as increasing its hydrophobicity and potentially altering its gas sorption characteristics.

The table below outlines the potential properties of a hypothetical COF synthesized from N1,N1,5-Trimethylbenzene-1,3-diamine and a suitable trialdehyde linker, based on typical values for similar materials.

PropertyValue
Brunauer-Emmett-Teller (BET) Surface Area800 - 1500 m²/g
Pore Volume0.5 - 1.2 cm³/g
Pore Diameter1.5 - 2.5 nm
Thermal Stability (TGA, 5% weight loss)> 400 °C
CO₂ Uptake (at 273 K, 1 bar)2.0 - 3.5 mmol/g

This data is hypothetical and based on the known properties of analogous covalent organic frameworks.

Applications in Molecular Electronics and Sensing Devices

Aromatic diamines are a fundamental component in the field of molecular electronics, where individual molecules are used as active components in electronic circuits. These molecules can function as wires, switches, or rectifiers. The ability to pass current through a single molecule junction depends on the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi levels of the electrodes.

N1,N1,5-Trimethylbenzene-1,3-diamine, with its conjugated π-system and terminal amine groups that can bind to metal electrodes (e.g., gold), is a candidate for such applications. The methyl groups can modulate the energy levels of the frontier orbitals and influence the molecule's orientation and packing when assembled on a surface, which are critical factors for device performance.

Research Findings:

Research in molecular electronics has extensively studied the conductance of benzene-1,3-diamine and its derivatives in single-molecule junctions. The meta-connectivity of the amine groups often leads to lower conductance compared to para-connected analogues due to quantum interference effects. The trimethyl substitution on the benzene ring would act as a donor group, raising the energy of the HOMO and potentially increasing the conductance.

Furthermore, the reactivity of the amine groups allows for the molecule to be integrated into sensor arrays. For example, the molecule could be electropolymerized to form a thin film on an electrode surface. The interaction of this film with analytes could then be detected as a change in the film's electrical properties.

The following table summarizes the potential electronic properties of N1,N1,5-Trimethylbenzene-1,3-diamine relevant to molecular electronics, estimated from computational studies and data from similar molecules.

PropertyEstimated Value
HOMO Energy Level-5.2 to -5.5 eV
LUMO Energy Level-1.0 to -1.3 eV
HOMO-LUMO Gap4.0 - 4.5 eV
Single-Molecule Conductance (meta-pathway)10⁻⁵ - 10⁻⁴ G₀

Note: G₀ is the quantum of conductance, approximately 7.75 x 10⁻⁵ S. These values are theoretical estimations.

Computational and Theoretical Studies of N1,n1,5 Trimethylbenzene 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of N1,N1,5-trimethylbenzene-1,3-diamine. These calculations can predict molecular orbitals, charge distributions, and various reactivity descriptors, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on N1,N1,5-trimethylbenzene-1,3-diamine would typically involve geometry optimization to find the most stable arrangement of atoms. From this optimized structure, a range of electronic properties can be calculated.

Key molecular properties that can be determined using DFT include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the 3D structure of the molecule.

Electronic Energies: The total energy of the molecule, energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electron Density Distribution: Analysis of the electron density can reveal the distribution of charge throughout the molecule, highlighting electron-rich and electron-deficient regions.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to predict how the molecule will interact with other chemical species.

A hypothetical data table summarizing the kind of results obtained from a DFT calculation is presented below.

PropertyCalculated Value (Hypothetical)Description
Total Energy-X HartreesThe total electronic energy of the molecule in its ground state.
HOMO Energy-Y eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy+Z eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap(Y+Z) eVAn indicator of the molecule's excitability and chemical stability.
Dipole MomentD DebyeA measure of the overall polarity of the molecule.
Mulliken Atomic ChargesC1: -a, N3: -b, etc.Partial charges on individual atoms, indicating sites for nucleophilic or electrophilic attack.

Prediction of Spectroscopic Signatures and Electronic Transitions

Quantum chemical calculations are also invaluable for predicting spectroscopic properties. Theoretical predictions of spectra can aid in the interpretation of experimental data. For N1,N1,5-trimethylbenzene-1,3-diamine, these would include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra, corresponding to the various vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is essential for structural elucidation.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths (λ_max) in the UV-Visible spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the transitions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of N1,N1,5-trimethylbenzene-1,3-diamine over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Conformational Preferences and Flexibility of Diamine Structure

The presence of methyl groups on the amine and the benzene (B151609) ring introduces rotational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. Key areas of investigation would include the rotation around the C-N bonds and the orientation of the methyl groups.

Intermolecular Interactions in Condensed Phases and Solutions

In a real-world scenario, molecules of N1,N1,5-trimethylbenzene-1,3-diamine interact with each other and with solvent molecules. MD simulations can model these interactions in condensed phases (liquids or solids) and in various solvents. This can reveal information about:

Hydrogen Bonding: The potential for hydrogen bonding between the amine groups of one molecule and the nitrogen atoms or aromatic ring of another.

van der Waals Interactions: The non-covalent interactions that influence the packing of molecules in the solid state or their behavior in solution.

Solvation Effects: How the solvent molecules arrange around the diamine and how this affects its conformation and reactivity.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction involving N1,N1,5-trimethylbenzene-1,3-diamine. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, the reaction pathway with the lowest energy barrier (the most likely mechanism) can be determined. For this diamine, computational studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution or reactions involving the amine functional groups.

Transition State Characterization and Energetic Profiles

Due to a lack of specific publicly available research, detailed transition state characterization and energetic profiles for reactions directly involving N1,N1,5-Trimethylbenzene-1,3-diamine are not available. However, computational studies on analogous aromatic amines and diamines provide a theoretical framework for predicting their reactive behavior.

Theoretical investigations into the reactivity of substituted anilines and phenylenediamines often employ quantum mechanical methods, such as density functional theory (DFT), to model reaction pathways. These studies typically focus on electrophilic aromatic substitution, oxidation reactions, or their involvement as ligands in catalysis. For a hypothetical reaction, such as the alkylation of one of the amino groups, computational analysis would be used to locate the transition state structure. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

For N1,N1,5-Trimethylbenzene-1,3-diamine, the presence of three methyl groups on the benzene ring would be expected to influence the energetic profiles of its reactions. The electron-donating nature of the methyl groups increases the electron density of the aromatic ring, which would likely lower the activation energy for electrophilic attack compared to unsubstituted benzene-1,3-diamine. The steric hindrance from the methyl group at the 5-position and the two methyl groups on one of the nitrogen atoms would also play a significant role in the geometry and energy of the transition states, potentially favoring certain reaction pathways over others.

Catalytic Cycle Analysis and Rate-Determining Steps

Specific catalytic cycles involving N1,N1,5-Trimethylbenzene-1,3-diamine as a catalyst or ligand are not documented in the available literature. However, the principles of catalytic cycle analysis can be applied to hypothesize its potential role in catalysis. Aromatic diamines can act as ligands for transition metals or as organocatalysts themselves.

A computational analysis of a hypothetical catalytic cycle involving this compound would involve the following steps:

Reactant and Catalyst Complexation: Modeling the initial interaction and binding of the reactants with the catalyst (or a metal complex thereof).

Transition State Identification: For each elementary step in the proposed cycle (e.g., oxidative addition, migratory insertion, reductive elimination), the transition state structure and its associated activation energy would be calculated.

Intermediate Characterization: The structures and relative energies of any intermediate species formed during the cycle would be determined.

Product Release and Catalyst Regeneration: Modeling the release of the product and the regeneration of the active catalytic species.

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

While specific structure-activity relationship (SAR) studies for N1,N1,5-Trimethylbenzene-1,3-diamine are not available, computational modeling provides a powerful tool for deriving such relationships for a series of related compounds. Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate the chemical structure of compounds with their biological activity or chemical reactivity.

For a hypothetical series of analogs of N1,N1,5-Trimethylbenzene-1,3-diamine, a QSAR study would involve:

Data Set Generation: Synthesizing or computationally designing a set of analogous compounds with systematic variations in their structure (e.g., changing the number and position of methyl groups, substituting them with other functional groups).

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the experimentally measured (or computationally predicted) activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

In the case of N1,N1,5-Trimethylbenzene-1,3-diamine, an SAR study could explore how modifications to the substitution pattern on the benzene ring or the N-alkyl groups affect a particular property, such as its catalytic efficacy or its affinity for a biological target. For example, moving the methyl group from the 5-position to the 4- or 6-position would alter the steric and electronic environment around the amino groups, which would be reflected in the calculated descriptors and, consequently, the predicted activity. The presence of electron-withdrawing or electron-donating substituents would also significantly impact the molecule's properties.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a computational SAR study of N1,N1,5-Trimethylbenzene-1,3-diamine and its analogs.

Compound NameStructureLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted Activity (IC50, µM)
N1,N1,5-Trimethylbenzene-1,3-diamineChemical structure of N1,N1,5-Trimethylbenzene-1,3-diamine2.5164.251.85.2
N1,N1-Dimethylbenzene-1,3-diamineChemical structure of N1,N1-Dimethylbenzene-1,3-diamine2.1136.202.18.9
5-Methylbenzene-1,3-diamineChemical structure of 5-Methylbenzene-1,3-diamine1.3122.171.512.4
N1,N1,4-Trimethylbenzene-1,3-diamineChemical structure of N1,N1,4-Trimethylbenzene-1,3-diamine2.6164.251.94.7

Analytical Methodologies for N1,n1,5 Trimethylbenzene 1,3 Diamine Characterization and Quantification

Spectroscopic Techniques for Structural Analysis and Identification

Spectroscopic methods are indispensable for the structural analysis of N¹,N¹,5-Trimethylbenzene-1,3-diamine, providing detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl and Amine Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of N¹,N¹,5-Trimethylbenzene-1,3-diamine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Due to the molecule's high degree of symmetry, the ¹H NMR spectrum is expected to be relatively simple. docbrown.info

The ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their specific chemical shifts and splitting patterns depend on the electronic effects of the amine and methyl substituents.

N,N-dimethyl Protons: The six equivalent protons of the two methyl groups attached to the nitrogen atom will produce a single, sharp signal (a singlet) in the aliphatic region.

C5-Methyl Protons: The three protons of the methyl group at the 5-position of the benzene ring will also generate a singlet.

Amine Protons: The two protons of the primary amine group (-NH₂) will produce a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

The integrated area under each peak is proportional to the number of protons it represents, providing a quantitative ratio of the different proton types. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for N¹,N¹,5-Trimethylbenzene-1,3-diamine

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH6.0 - 6.5Singlet / Doublet2H
Primary Amine (NH₂)3.5 - 4.5 (broad)Singlet2H
N,N-dimethyl (N(CH₃)₂)2.8 - 3.0Singlet6H
C5-Methyl (Ar-CH₃)2.2 - 2.4Singlet3H

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of N¹,N¹,5-Trimethylbenzene-1,3-diamine, and to gain structural information through analysis of its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (150.22 g/mol ).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. For N¹,N¹,5-Trimethylbenzene-1,3-diamine, key fragmentation pathways would likely involve:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the dimethylamino group results in a prominent peak at m/z 135 (M-15). This is often a favored fragmentation route for N,N-dimethylanilines.

Benzylic cleavage: Loss of a hydrogen radical from the C5-methyl group can lead to the formation of a stable benzylic cation.

Ring fragmentation: The aromatic ring itself can break apart, leading to a series of smaller fragment ions characteristic of substituted benzenes, such as those at m/z 77 ([C₆H₅]⁺) and 91 ([C₇H₇]⁺). docbrown.info

The relative abundance of these fragments helps to confirm the structure of the molecule. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for N¹,N¹,5-Trimethylbenzene-1,3-diamine

m/z ValueProposed Fragment IonFormula of Fragment
150Molecular Ion [M]⁺[C₉H₁₄N₂]⁺
135[M - CH₃]⁺[C₈H₁₁N₂]⁺
120[M - 2CH₃]⁺ or [M - NH₂CH₂]⁺[C₇H₈N₂]⁺ or [C₈H₁₀N]⁺
105[M - CH₃ - NH₂CH₂]⁺[C₇H₇N]⁺
91Tropylium ion[C₇H₇]⁺
77Phenyl cation[C₆H₅]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information about the functional groups and conjugated systems present in N¹,N¹,5-Trimethylbenzene-1,3-diamine.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of N¹,N¹,5-Trimethylbenzene-1,3-diamine would display characteristic absorption bands that confirm the presence of its key functional groups. libretexts.orgpressbooks.pub

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgdocbrown.info

C=C Stretching: Aromatic ring carbon-carbon double bond stretching results in characteristic absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (both aromatic and aliphatic) typically occur in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for N¹,N¹,5-Trimethylbenzene-1,3-diamine

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium, Sharp (two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Medium to Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aromatic AmineC-N Stretch1250 - 1350Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like N¹,N¹,5-Trimethylbenzene-1,3-diamine exhibit strong UV absorption due to π-π* transitions within the benzene ring. researchgate.netresearchgate.net The presence of amino and methyl groups (auxochromes) on the ring influences the position and intensity of these absorption bands, typically causing a shift to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. The UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol, would show one or more strong absorption maxima (λmax). science-softcon.denist.gov

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for separating N¹,N¹,5-Trimethylbenzene-1,3-diamine from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like N¹,N¹,5-Trimethylbenzene-1,3-diamine. A reversed-phase HPLC method is commonly employed for this type of molecule.

Separation: The compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any starting materials, by-products, or impurities.

Purity Assessment: A UV detector is typically used to monitor the column effluent. The purity of a sample is determined by integrating the area of the peak corresponding to N¹,N¹,5-Trimethylbenzene-1,3-diamine and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

Reaction Monitoring: HPLC can be used to track the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. The disappearance of reactant peaks and the appearance and growth of the product peak provide a quantitative measure of reaction conversion and yield.

Table 4: Typical HPLC Parameters for Analysis of N¹,N¹,5-Trimethylbenzene-1,3-diamine

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water (with 0.1% Trifluoroacetic Acid); B: Acetonitrile
ElutionGradient (e.g., 10% B to 90% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV Absorbance at λmax (e.g., 254 nm or 280 nm)
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Product Analysis and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its structure, N¹,N¹,5-Trimethylbenzene-1,3-diamine is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Analysis and Purity: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the compound between the carrier gas and a stationary phase coated on the column wall. A non-polar or mid-polarity column (e.g., DB-5ms) is often suitable. The purity is determined using a Flame Ionization Detector (FID), which provides a response proportional to the mass of the carbon-containing analyte.

Identification: When coupled with a mass spectrometer, GC-MS provides both the retention time (from the GC) and the mass spectrum (from the MS) for each separated component. This combination allows for unambiguous identification of the compound by matching its mass spectrum with a library database or by interpreting the fragmentation pattern.

Table 5: General Gas Chromatography Parameters for N¹,N¹,5-Trimethylbenzene-1,3-diamine

ParameterTypical Condition
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C hold for 2 min, then ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) in Synthetic Pathway Development

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed to monitor the progress of chemical reactions. researchgate.netaga-analytical.com.pl In the synthesis of N1,N1,5-trimethylbenzene-1,3-diamine, TLC is an indispensable tool for qualitatively assessing the consumption of starting materials, the formation of the desired product, and the presence of any impurities or reaction intermediates.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). researchgate.netnih.gov Compounds with a stronger affinity for the stationary phase travel shorter distances, while those with a higher affinity for the mobile phase travel further up the plate. This separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemcoplus.co.jp

In a typical synthetic procedure for N1,N1,5-trimethylbenzene-1,3-diamine, small aliquots of the reaction mixture are periodically spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve clear separation of the spots.

After development, the spots are visualized. While some compounds are colored, N1,N1,5-trimethylbenzene-1,3-diamine and its precursors are often colorless. Visualization can be achieved by exposing the plate to ultraviolet (UV) light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. nih.gov

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. A completed reaction is typically indicated by the complete consumption of the limiting reactant. The presence of multiple spots in the product lane may suggest the formation of byproducts, necessitating further purification.

Hypothetical TLC Monitoring Data:

The following interactive table illustrates hypothetical results from TLC monitoring of a reaction to synthesize N1,N1,5-trimethylbenzene-1,3-diamine.

Time PointStarting Material (Rf)Product (Rf)Observations
t = 0 hr0.65-Strong spot for starting material, no product spot.
t = 2 hr0.650.30Faint product spot appearing, starting material spot still strong.
t = 4 hr0.650.30Product spot intensity has increased, starting material spot has diminished.
t = 6 hr-0.30Starting material spot has disappeared, strong product spot.

This table is based on a hypothetical scenario for illustrative purposes.

Advanced Characterization for Material Applications

X-ray Diffraction (XRD) for Crystalline Structures and Supramolecular Assemblies

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. researchgate.net The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure is determined. abo.fi

The crystal data obtained from XRD analysis includes the unit cell parameters (the dimensions of the repeating unit in the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom.

Hypothetical Crystallographic Data for N1,N1,5-Trimethylbenzene-1,3-diamine:

This interactive table presents a hypothetical set of crystallographic data that could be obtained for N1,N1,5-trimethylbenzene-1,3-diamine.

ParameterValue
Empirical FormulaC9H14N2
Formula Weight150.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.567
b (Å)10.234
c (Å)11.456
β (°)98.78
Volume (ų)992.1
Z4
Density (calculated) (g/cm³)1.005

This table contains hypothetical data for illustrative purposes.

Furthermore, XRD is instrumental in elucidating the nature of supramolecular assemblies. It reveals how individual molecules of N1,N1,5-trimethylbenzene-1,3-diamine pack together in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds, which can occur between the amine groups of neighboring molecules, and van der Waals forces. Understanding these interactions is key to predicting and controlling the material properties of the compound, such as its melting point, solubility, and mechanical strength. nih.govtue.nl

Environmental Chemistry and Degradation Pathways of N1,n1,5 Trimethylbenzene 1,3 Diamine

Atmospheric Oxidation Processes and Reactivity

Once released into the atmosphere, N¹,N¹,5-Trimethylbenzene-1,3-diamine is expected to undergo rapid degradation, primarily driven by photochemical reactions. Its reactivity is largely determined by its chemical structure, which includes a substituted aromatic ring and amine functional groups.

The primary atmospheric degradation pathway for many aromatic amines is their reaction with photochemically-produced hydroxyl (OH) radicals. For instance, the estimated atmospheric half-life for a structurally similar compound, N,N-dimethyl-p-toluidine, is approximately 2 hours due to its reaction with OH radicals atamanchemicals.com. This rapid degradation suggests that N¹,N¹,5-Trimethylbenzene-1,3-diamine is unlikely to persist in the atmosphere for extended periods or be transported over long distances. The reaction with OH radicals can proceed via two main pathways: abstraction of a hydrogen atom from the N-methyl groups or addition of the OH radical to the aromatic ring nih.gov. The presence of activating amino and methyl groups on the benzene (B151609) ring likely makes it susceptible to electrophilic attack by OH radicals.

Table 1: Estimated Atmospheric Half-life of a Structurally Similar Compound

Compound NameAtmospheric Half-life (OH Radical Reaction)
N,N-dimethyl-p-toluidine~ 2 hours atamanchemicals.com

This table is based on data for an analogous compound and serves as an estimate for the atmospheric reactivity of N¹,N¹,5-Trimethylbenzene-1,3-diamine.

The atmospheric oxidation of aromatic compounds, including aromatic amines, can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of secondary organic aerosols (SOA). The photo-oxidation of substituted anilines is known to produce a variety of products, including nitrated and hydroxylated derivatives, which can act as SOA precursors. While specific studies on N¹,N¹,5-Trimethylbenzene-1,3-diamine are not available, the atmospheric photo-oxidation of other amines, such as methylamines, has been shown to have a substantial aerosol formation potential nilu.com. The oxidation products of N¹,N¹,5-Trimethylbenzene-1,3-diamine are likely to be more functionalized and have lower vapor pressures than the parent compound, thus potentially contributing to SOA formation in urban and industrial atmospheres.

Aquatic and Soil Degradation Mechanisms and Persistence Studies

The fate of N¹,N¹,5-Trimethylbenzene-1,3-diamine in aquatic and soil environments is determined by a combination of biotic and abiotic processes. The persistence of aromatic amines in these compartments is highly variable and depends on factors such as the specific chemical structure, environmental conditions (e.g., oxygen availability), and the presence of adapted microbial communities.

Many aromatic amines are known to be biodegradable, although the rate and extent of degradation can be influenced by the presence and position of substituents on the aromatic ring nih.gov. For example, studies on N,N-diethylaniline have shown that it undergoes aerobic biodegradation in aquifer materials, while it is recalcitrant under anaerobic conditions nih.gov. Similarly, N-nitrosodimethylamine has been found to be mineralized by microorganisms in both aqueous and soil systems under aerobic and anaerobic conditions, although the rates can be affected by the presence of other carbon sources nih.govresearchgate.net. The primary degradation of aniline (B41778) in aquatic environments has been identified as biodegradation, proceeding through oxidative deamination to form catechol, which is further metabolized nih.gov. Given these findings for analogous compounds, it is plausible that N¹,N¹,5-Trimethylbenzene-1,3-diamine is susceptible to microbial degradation, particularly under aerobic conditions. However, the presence of multiple methyl groups on the aromatic ring and the N-atoms may influence its biodegradability. Some substituted anilines, such as those with chloro or nitro groups, have been shown to be more persistent in the environment nih.govnih.gov.

Environmental Monitoring Techniques and Analytical Detection of Aromatic Amines in Complex Matrices

The detection and quantification of aromatic amines like N¹,N¹,5-Trimethylbenzene-1,3-diamine in complex environmental matrices such as air, water, and soil require sensitive and selective analytical methods. A variety of techniques have been developed for the analysis of aromatic amines in environmental samples.

Commonly employed methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification nih.gov. For air analysis, N,N-dimethylaniline can be collected on silica (B1680970) gel, desorbed, and analyzed by GC with flame ionization detection (FID) chemicalbook.com. Another approach for occupational air monitoring involves collection on acid-coated filters followed by HPLC with ultraviolet (UV) or electrochemical detection nih.gov.

In aqueous and soil samples, a sample preparation step is often necessary to extract and concentrate the analytes prior to analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose nih.gov. The subsequent analysis can be performed by GC-MS or LC-MS/MS, which offer high sensitivity and selectivity nih.gov. For example, a method for determining N,N-dimethylaniline in commercial antibiotics involves extraction with cyclohexane (B81311) followed by GC-FID analysis chemicalbook.com. The choice of the analytical method depends on the specific matrix, the required detection limits, and the available instrumentation.

Table 2: Common Analytical Techniques for Aromatic Amines in Environmental Samples

Analytical TechniqueSample MatrixKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Air, Water, SoilHigh sensitivity and specificity, suitable for volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detectionWater, SoilSuitable for less volatile and thermally labile compounds, offers good selectivity.
Solid-Phase Extraction (SPE)Water, SoilCommon sample preparation technique for extraction and pre-concentration.

This table provides a general overview of analytical methods applicable to the detection of aromatic amines in environmental matrices.

Future Research Directions and Translational Opportunities for N1,n1,5 Trimethylbenzene 1,3 Diamine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of N¹,N¹,5-trimethylbenzene-1,3-diamine will likely prioritize green chemistry principles, moving away from traditional methods that may involve harsh conditions or generate significant waste. Research in this area could focus on several promising strategies:

Catalytic Reductive Amination: Reductive amination is a powerful tool for forming C-N bonds and is known for its high atom economy. wikipedia.org Future research could explore the direct reductive amination of 5-methyl-3-nitrobenzaldehyde or related carbonyl compounds with dimethylamine, followed by the reduction of the nitro group. The development of efficient and recyclable heterogeneous catalysts for these transformations would be a key objective. organic-chemistry.org

Sustainable Alkylation Methods: The N-methylation of a primary amine precursor, such as 5-methylbenzene-1,3-diamine, presents another synthetic avenue. Exploring environmentally benign methylating agents and catalytic systems that avoid the use of toxic and stoichiometric reagents will be crucial. rsc.org

Bio-based Feedstocks: A long-term goal could involve the synthesis of N¹,N¹,5-trimethylbenzene-1,3-diamine from renewable resources. While complex, the conversion of biomass-derived platform chemicals into aromatic diamines is a growing area of research and could offer a sustainable alternative to petroleum-based synthesis. nih.gov

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachKey AdvantagesPotential Research Focus
Catalytic Reductive AminationHigh atom economy, potential for one-pot synthesis. wikipedia.orgDevelopment of selective and reusable catalysts.
Sustainable N-AlkylationAvoidance of hazardous alkylating agents.Exploration of green methylating agents and catalytic systems.
Bio-based SynthesisUtilization of renewable feedstocks. nih.govMulti-step synthetic pathways from biomass-derived molecules.

Exploration of Untapped Catalytic Potentials and Reaction Scope for N¹,N¹,5-Trimethylbenzene-1,3-diamine-Based Systems

The presence of both a chiral-like environment due to the meta-substitution and two distinct amine functionalities suggests that N¹,N¹,5-trimethylbenzene-1,3-diamine could serve as a versatile platform for the development of novel catalysts.

Organocatalysis: Chiral diamines and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. researchgate.netnih.gov Future work could involve the derivatization of the primary amine of N¹,N¹,5-trimethylbenzene-1,3-diamine to create a library of chiral catalysts. The steric and electronic effects of the trimethyl substitution pattern could lead to unique selectivity and reactivity profiles.

Ligand Synthesis for Transition Metal Catalysis: The diamine scaffold can be readily modified to create bidentate ligands for transition metal catalysis. These ligands could find applications in cross-coupling reactions, hydrogenations, and other important industrial processes. The specific substitution pattern of N¹,N¹,5-trimethylbenzene-1,3-diamine may influence the coordination geometry and electronic properties of the resulting metal complexes, offering opportunities to fine-tune their catalytic activity.

Design of Advanced Functional Materials with Tunable Properties for Emerging Technologies

Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers, including polyamides and polyimides. mdpi.comresearchgate.net The incorporation of N¹,N¹,5-trimethylbenzene-1,3-diamine as a monomer could lead to the development of novel materials with tailored properties.

High-Performance Polyimides: Polyimides are renowned for their exceptional thermal stability and mechanical strength. rsc.org The use of asymmetrically substituted diamines like N¹,N¹,5-trimethylbenzene-1,3-diamine can disrupt polymer chain packing, potentially leading to increased solubility and processability without significantly compromising thermal properties. mdpi.com The methyl groups can also enhance the fractional free volume of the resulting polyimides, which is beneficial for applications such as gas separation membranes. semanticscholar.org

Functional Polyamides: Wholly aromatic polyamides, or aramids, are another class of high-performance polymers. researchgate.net The introduction of N-methyl groups into the polyamide backbone can disrupt the hydrogen bonding that is characteristic of these materials, leading to improved solubility and melt processability. mdpi.com This could enable the fabrication of complex shapes and films from these otherwise intractable materials.

Epoxy Resins: Aromatic diamines are widely used as curing agents for epoxy resins. The structure of the diamine has a significant impact on the properties of the cured resin. mdpi.com N¹,N¹,5-trimethylbenzene-1,3-diamine could be investigated as a curing agent to modulate the glass transition temperature, mechanical strength, and chemical resistance of epoxy networks.

Table 2 outlines potential property modifications in polymers incorporating N¹,N¹,5-trimethylbenzene-1,3-diamine.

Polymer ClassPotential Property EnhancementsRationale
PolyimidesImproved solubility, enhanced gas permeability. mdpi.comAsymmetric structure and methyl groups disrupt chain packing. semanticscholar.org
PolyamidesIncreased processability, tunable mechanical properties. mdpi.comN-methylation reduces interchain hydrogen bonding.
Epoxy ResinsModified thermal and mechanical properties. mdpi.comAltered cross-linking density and network structure.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The exploration of the vast chemical space accessible from N¹,N¹,5-trimethylbenzene-1,3-diamine can be significantly accelerated through the adoption of modern synthesis and screening technologies.

Automated Flow Synthesis: Continuous-flow technology offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless multi-step reactions. mdpi.com The development of automated flow synthesis routes to N¹,N¹,5-trimethylbenzene-1,3-diamine and its derivatives would enable the rapid production of a library of compounds for screening in various applications. researchgate.netamidetech.com

High-Throughput Screening: The combination of automated synthesis with high-throughput screening can revolutionize the discovery of new catalysts and materials. enamine.netrsc.org For instance, a library of organocatalysts derived from N¹,N¹,5-trimethylbenzene-1,3-diamine could be rapidly synthesized and screened for activity in a panel of asymmetric reactions. Similarly, a diverse set of polymers incorporating this diamine could be prepared and evaluated for their thermal, mechanical, and separation properties.

Advanced Theoretical Modeling and Machine Learning Applications in Diamine Chemistry

Computational methods are poised to play a pivotal role in guiding the future research and development of N¹,N¹,5-trimethylbenzene-1,3-diamine-based systems.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of N¹,N¹,5-trimethylbenzene-1,3-diamine and its derivatives. researchgate.netnih.govnih.gov These studies can be used to predict the reactivity of different sites on the molecule, understand the mechanism of catalytic reactions, and guide the design of new functional materials. nih.govnih.gov

Machine Learning and QSAR Models: Machine learning algorithms can be trained on existing data for aromatic amines to develop quantitative structure-activity relationship (QSAR) models. oup.comuss.cl These models could be used to predict various properties of N¹,N¹,5-trimethylbenzene-1,3-diamine and its derivatives, such as their catalytic activity, polymer properties, or even potential toxicity. acs.orgmdpi.comnih.govnih.gov This predictive capability can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Q & A

Basic: What are the common synthetic routes for preparing N¹,N¹,5-Trimethylbenzene-1,3-diamine derivatives?

Answer:
A widely used method involves amidation reactions with substituted diamines. For example, direct amidation of ester intermediates with N¹,N¹-dimethylethane-1,2-diamine or N¹,N¹-dimethylpropane-1,3-diamine can yield target derivatives. Hydrolysis of methyl esters (e.g., using trimethyltin hydroxide) avoids racemization, preserving enantiopurity . Triamine scaffolds with trimethylbenzene cores are synthesized via SN2 reactions, requiring careful optimization to avoid byproducts .

Basic: Which spectroscopic methods are effective for characterizing N¹,N¹-dimethylbenzene-1,3-diamine derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR to confirm substitution patterns and methyl group positions .
  • Mass spectrometry (MS) for molecular weight validation (e.g., molecular weight 209.12 for N¹,N¹-dimethylbenzene-1,3-diamine dihydrochloride) .
  • X-ray crystallography for resolving regioselectivity in benzylidene derivatives .

Advanced: How can racemization be prevented during ester hydrolysis in N¹,N¹-dimethylbenzene-1,3-diamine synthesis?

Answer:
Racemization occurs under basic conditions (e.g., LiOH). Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane (DCE) enables mild, stereoretentive ester hydrolysis, preserving enantiopurity (e.g., compound 35 in enantiopure form) . This method is critical for applications requiring chiral integrity, such as TLR2-targeted drug candidates .

Advanced: What strategies enhance aqueous solubility of N¹,N¹-dimethylbenzene-1,3-diamine derivatives in drug design?

Answer:
Appending polar moieties (e.g., N¹,N¹-dimethylpropane-1,3-diamine) via stable amide linkages improves solubility. For example, compound 38 achieved >10 mg/mL solubility while maintaining potency (EC₅₀ = 0.25 nM) . Polyethylene glycol (PEG) analogs or carbamate derivatives are alternative approaches for hydrophilic modifications .

Basic: What are the storage and handling recommendations for N¹,N¹-dimethylbenzene-1,3-diamine dihydrochloride?

Answer:
Store protected from light at room temperature in airtight containers. Use desiccants to prevent hydration, as hygroscopicity can alter reactivity. Handling requires gloves and fume hoods due to potential amine-related toxicity .

Advanced: How do N¹ and C5 substitutions affect electronic properties of benzene-1,3-diamine derivatives?

Answer:
Methyl groups at N¹ increase steric hindrance, reducing nucleophilicity at the amine site. C5 methylation alters electron density distribution , influencing electrophilic substitution regioselectivity. For example, triyl tris(methylene) derivatives show modified reactivity in SN2 reactions, requiring tailored ligand designs . Computational modeling (DFT) is recommended to predict electronic effects .

Basic: What impurities arise during N¹,N¹,5-Trimethylbenzene-1,3-diamine synthesis, and how are they characterized?

Answer:
Common impurities include unreacted diamine precursors and epimerized byproducts . Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are used for detection. For example, racemic mixtures from improper hydrolysis are identified via chiral HPLC . Petroleum ether washes can remove hydrophobic impurities .

Advanced: How does substitution pattern influence regioselectivity in electrophilic reactions of benzene-1,3-diamine derivatives?

Answer:
Electron-donating groups (e.g., methyl at C5) activate the ring toward meta-directing electrophiles . In contrast, bulky N¹ substituents (e.g., dimethyl groups) sterically hinder ortho/para positions, favoring para-substitution in benzylidene derivatives . Kinetic studies with nitrating agents (e.g., HNO₃/H₂SO₄) are recommended to map regioselectivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.